molecular formula C9H13ClN2O11P2 B1229560 2'-Chloro-2'-deoxyuridine 5'-diphosphate CAS No. 40111-66-8

2'-Chloro-2'-deoxyuridine 5'-diphosphate

Cat. No.: B1229560
CAS No.: 40111-66-8
M. Wt: 422.61 g/mol
InChI Key: WGHTVAKXVHPEEP-XVFCMESISA-N
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Description

Interaction with Ribonucleotide Reductase (RDPR)

ClUDP demonstrates a specific and potent interaction with certain classes of ribonucleotide reductases, particularly those found in bacteria. nih.gov This interaction is characterized by a time-dependent loss of enzymatic activity as the inactivation process unfolds.

Research has shown that 2'-chloro-2'-deoxynucleotides are effective inactivators of ribonucleotide reductases from bacterial sources. nih.gov Studies have specifically highlighted the inactivation of the ribonucleoside-diphosphate reductase (RDPR) from Escherichia coli and the ribonucleoside-triphosphate reductase (RTPR) from Lactobacillus leichmannii. nih.govnih.gov In the case of E. coli RDPR, both subunits of the enzyme are covalently radiolabeled during the inactivation process by [5'-3H]ClUDP. nih.gov The inactivation of the L. leichmannii enzyme by the triphosphate form (ClUTP) also proceeds through a similar pathway, involving the formation of a reactive intermediate. nih.govnih.gov While these halogenated nucleotides show potent activity against bacterial enzymes, other nucleotide analogs, such as 2'-Chloro-2'-deoxyadenosine 5'-triphosphate, have been shown to be strong inhibitors of ribonucleotide reductase in human lymphoblastic cells. nih.gov

The inactivation of ribonucleotide reductase by ClUDP is a time-dependent process, meaning the extent of inactivation increases with the duration of exposure. nih.gov When ClUDP is incubated with E. coli RDPR, it results in a progressive loss of catalytic function. nih.gov Similarly, the interaction of the triphosphate analog (ClUTP) with the reductase from Lactobacillus leichmannii leads to a time-dependent release of tritiated water ([3H]2O) from [3'-3H]ClUTP, which occurs concurrently with enzyme inactivation. nih.govnih.gov The rate of this water release was found to be 0.19 µmol/min/mg, which is comparable to the rate of normal substrate (UTP) reduction at 0.24 µmol/min/mg, indicating the inhibitor is processed at a rate similar to the natural substrate. nih.gov This kinetic behavior is characteristic of mechanism-based inhibitors, which require catalytic processing by the target enzyme to become active.

Enzyme SourceInhibitorObserved EffectRateCitation
Escherichia coli2'-Chloro-2'-deoxyuridine (B1294582) 5'-diphosphate (ClUDP)Time-dependent inactivationNot specified nih.gov
Lactobacillus leichmannii2'-Chloro-2'-deoxyuridine 5'-triphosphate (ClUTP)Time-dependent 3H2O release and inactivation0.19 µmol/min/mg nih.govnih.gov

Molecular Mechanism of Inactivation

The inactivation pathway involves a series of precise molecular events catalyzed by the enzyme itself. These steps transform the relatively stable ClUDP into a potent alkylating agent that covalently modifies the enzyme, leading to its permanent deactivation.

A critical step in the mechanism is an enzyme-catalyzed net 1,2-hydrogen shift. nih.gov Studies using isotopically labeled [3'-3H]ClUDP have demonstrated that the hydrogen atom originally at the 3'-position of the sugar moiety is transferred to the 2'-position. nih.gov This intramolecular hydrogen transfer is a key part of the catalytic conversion of the inhibitor. nih.govnih.gov This process results in the formation of a ketone at the 3' position, a crucial transformation for the subsequent steps in the inactivation cascade. nih.govnih.gov

The 1,2-hydrogen shift directly leads to the formation of an unstable intermediate, 2'-deoxy-3'-ketouridine 5'-diphosphate. nih.govacs.org The existence of this keto-intermediate has been confirmed by trapping experiments. When the reaction between E. coli RDPR and [3'-3H]ClUDP is carried out in the presence of a reducing agent like sodium borohydride (B1222165), the 2'-deoxy-3'-ketouridine 5'-diphosphate intermediate is reduced and can be isolated and identified. nih.gov This intermediate is the direct precursor to the species that ultimately inactivates the enzyme. nih.goviaea.org

The 2'-deoxy-3'-ketonucleotide intermediate is unstable and undergoes further transformation to generate the ultimate inactivating species. nih.goviaea.org This highly reactive molecule is 2-methylene-3(2H)-furanone. nih.govnih.gov Its formation is a result of the decomposition of the 3'-keto intermediate. nih.goviaea.org The generation of 2-methylene-3(2H)-furanone has been confirmed by trapping it with ethanethiol, which yields a stable adduct that can be identified via 1H NMR spectroscopy. nih.govnih.gov This furanone derivative is a potent electrophile that rapidly alkylates a nucleophilic residue in the enzyme's active site, forming a covalent bond and causing irreversible inactivation. nih.govnih.goviaea.org The inactivation of the B1 subunit of E. coli RDPR is accompanied by the binding of the sugar portion of the nucleotide, consistent with alkylation by the furanone species. nih.gov

Precursor CompoundIntermediate SpeciesFinal Inactivating SpeciesCitation
2'-Chloro-2'-deoxyuridine 5'-diphosphate2'-Deoxy-3'-ketouridine 5'-diphosphate2-Methylene-3(2H)-furanone nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40111-66-8

Molecular Formula

C9H13ClN2O11P2

Molecular Weight

422.61 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H13ClN2O11P2/c10-6-7(14)4(3-21-25(19,20)23-24(16,17)18)22-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3H2,(H,19,20)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

WGHTVAKXVHPEEP-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)Cl

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)Cl

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)Cl

Other CAS No.

40111-66-8

Synonyms

2'-chloro-2'-deoxyuridine 5'-diphosphate
2'-chloro-2'-dUDP
2'-chloro-2-deoxy-UDP

Origin of Product

United States

Mechanism of Action and Enzymatic Inactivation

Molecular Mechanism of Inactivation

Covalent Modification of Ribonucleotide Reductase Subunits

The inactivation of Escherichia coli ribonucleotide reductase by 2'-Chloro-2'-deoxyuridine (B1294582) 5'-diphosphate is characterized by the covalent labeling of both of the enzyme's subunits. nih.gov This irreversible binding is the direct consequence of a reactive intermediate generated from ClUDP within the enzyme's active site.

The process begins with the enzyme treating ClUDP as a substrate. This initiates a reaction cascade that leads to the departure of the chlorine atom from the 2' position. core.ac.uk This is followed by the formation of a highly reactive species, identified as 2-methylene-3(2H)-furanone. nih.gov This furanone derivative is a potent electrophile that readily reacts with nucleophilic residues on the enzyme, leading to the formation of stable covalent bonds.

Experimental studies utilizing radiolabeled [5'-³H]ClUDP have demonstrated that radioactivity becomes permanently associated with both the large (B1) and small (B2) subunits of the RNR enzyme. nih.gov This indicates that the generated furanone species is capable of modifying residues on both components of the enzyme complex, leading to its complete and irreversible inactivation. The formation of this alkylating agent is a key step in the mechanism-based inhibition by ClUDP.

Table 1: Key Intermediates and Products in RNR Inactivation by ClUDP

Intermediate/ProductRole in InactivationExperimental Evidence
2'-deoxy-3'-ketouridine 5'-diphosphateA transient intermediate formed in the active site.Trapped by reduction with NaBH₄ in the presence of [3'-³H]ClUDP and RNR. nih.gov
2-methylene-3(2H)-furanoneThe ultimate inactivating species that covalently modifies the enzyme.Trapped with ethanethiol, and the resulting adduct was identified by ¹H NMR spectroscopy. nih.gov

Active Site Characterization and Redox State

The active site of ribonucleotide reductase is a highly specialized environment, featuring critical amino acid residues that facilitate the reduction of ribonucleotides. Among the most important of these are cysteine residues, which contain thiol groups (-SH) that are directly involved in the catalytic cycle. These thiols can exist in either a reduced state (as thiols) or an oxidized state (as disulfides), and their redox status is crucial for the enzyme's function. nih.gov

A pivotal question in the study of RNR inhibitors is whether they interact directly with the redox-active thiols that are essential for catalysis. In the case of 2'-Chloro-2'-deoxyuridine 5'-diphosphate, research has shown that the inactivation mechanism does not directly involve these specific thiols. nih.gov

Studies conducted with E. coli RNR that was pre-reduced (meaning its active site thiols were in the reduced state) and in the absence of an external reductant, still showed inactivation by ClUDP. nih.gov Furthermore, experiments using oxidized RNR also resulted in inactivation. nih.gov This demonstrates that the ability of ClUDP to inactivate the enzyme is independent of the redox state of the catalytic thiols in the B1 subunit. nih.gov

This finding distinguishes the mechanism of ClUDP from that of the normal catalytic cycle, where these thiols play a central role in donating reducing equivalents. Instead of being a target for the inhibitor, the active site machinery is subverted to transform ClUDP into the reactive 2-methylene-3(2H)-furanone, which then nonspecifically alkylates other accessible residues on both enzyme subunits. nih.gov

Table 2: Summary of Findings on Thiol Involvement in ClUDP-mediated Inactivation

Experimental ConditionObservationConclusion
Pre-reduced RNR with [3'-³H]ClUDP (no external reductant)Inactivation of the enzyme occurs. nih.govThe redox-active thiols are not required for the inactivation process. nih.gov
Oxidized RNR with [3'-³H]ClUDPInactivation of the enzyme occurs. nih.govThe inactivation mechanism is independent of the initial redox state of the catalytic thiols. nih.gov

Biochemical and Mechanistic Studies

Trapping and Identification of Reaction Intermediates

The interaction of ClUDP with ribonucleotide reductase leads to the formation of transient, highly reactive intermediates. The stabilization and identification of these species are critical for understanding the inactivation mechanism of the enzyme. To achieve this, researchers have employed trapping agents to capture these fleeting molecules for characterization.

Use of Reducing Agents (e.g., Sodium Borohydride (B1222165), Ethanethiol) in Intermediate Trapping

The inactivation of Escherichia coli ribonucleoside-diphosphate reductase (RDPR) by ClUDP can be prevented by the presence of reducing agents such as sodium borohydride or ethanethiol. nih.gov These agents act by intercepting reactive intermediates generated during the enzymatic reaction.

When the reaction between ClUDP and RDPR is conducted in the presence of sodium borohydride (NaBH₄), a potent reducing agent, it allows for the trapping of a key intermediate, [3H]-2'-deoxy-3'-ketouridine 5'-diphosphate. nih.gov This demonstrates that a ketone is formed at the 3' position of the sugar ring during the reaction sequence.

Ethanethiol serves a similar protective and trapping role. Its use in the reaction of RDPR with ClUDP led to the successful trapping of 2-methylene-3(2H)-furanone. nih.gov This highly reactive electrophile is the species ultimately responsible for the irreversible inactivation of the enzyme. The trapped product was identified as 2-[(ethylthio)methyl]-3(2H)-furanone. nih.gov A similar intermediate, 2-methylene-3(2H)-furanone, was also identified in studies with the related compound 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate (ClUTP) and Lactobacillus leichmannii ribonucleoside triphosphate reductase, where it was also trapped with ethanethiol. nih.goviaea.org

Spectroscopic Characterization of Intermediates (e.g., 1H NMR)

The definitive identification of the trapped intermediates relies on spectroscopic methods, primarily proton nuclear magnetic resonance (¹H NMR) spectroscopy. The structure of the ethanethiol-trapped adduct, 2-[(ethylthio)methyl]-3(2H)-furanone, was confirmed by comparing its ¹H NMR spectrum with that of an authentic, chemically synthesized standard. nih.gov This comparison provided unambiguous evidence for the formation of 2-methylene-3(2H)-furanone during the enzymatic processing of ClUDP. nih.gov

Isotopic Labeling Strategies in Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, providing detailed mechanistic insights. In the study of ClUDP with ribonucleotide reductase, tritium (B154650) (³H) labeling has been instrumental.

Application of Tritium Labeling ([3'-³H]ClUDP, [5'-³H]ClUDP)

To probe the mechanism of the hydrogen transfer steps during the reaction, ClUDP was synthesized with tritium labels at specific positions. The use of [3'-³H]ClUDP was crucial in demonstrating a net 1,2 hydrogen shift catalyzed by RDPR. nih.gov When [3'-³H]ClUDP was incubated with the enzyme in the presence of NaBH₄, the trapped 2'-deoxy-3'-ketouridine 5'-diphosphate was found to contain the tritium label. nih.gov Subsequent degradation of this reduced product revealed that the tritium atom, originally at the 3' position, had been transferred to the 2' position of the nucleotide. nih.gov

Labeling at the 5' position with tritium ([5'-³H]ClUDP) was used to investigate the covalent modification of the enzyme. Following inactivation of RDPR by [5'-³H]ClUDP, radioactivity was found to be covalently attached to both subunits of the enzyme, confirming that the inhibitor binds to the protein. nih.gov

Enzymatic Reaction Stoichiometry and Product Analysis

The study of the stoichiometry of the inactivation reaction provides information on the number of inhibitor molecules required to inactivate one molecule of the enzyme. In related studies with ClUTP and the Lactobacillus leichmannii ribonucleoside triphosphate reductase, it was found that approximately one equivalent of the inhibitor led to nearly complete inactivation. nih.gov At higher concentrations of the inhibitor, up to four molecules were found to bind per enzyme molecule, suggesting that while multiple sites could be alkylated, inactivation primarily results from modification of a single critical site. nih.gov

The final products of the reaction between ClUDP and E. coli RDPR, in the absence of trapping agents, include the inactivated enzyme and the decomposition products of the nucleotide. The key reactive species generated is 2-methylene-3(2H)-furanone, which acts as a Michael acceptor and alkylates the enzyme, leading to its irreversible inactivation. nih.gov

Comparative Biochemical Analysis of Halogenated Nucleoside Diphosphates

Comparison with 2'-Deoxy-2'-fluorouridine 5'-diphosphate as an Inactivator

Both 2'-Chloro-2'-deoxyuridine (B1294582) 5'-diphosphate (CldUDP) and its fluorine-containing counterpart, 2'-Deoxy-2'-fluorouridine 5'-diphosphate (FdUDP), function as mechanism-based inactivators of ribonucleotide reductase. nih.govnih.gov Upon interaction with the enzyme, they can participate in two competing pathways: normal reduction to form a 2'-deoxynucleotide or irreversible inactivation of the enzyme. nih.gov The key distinction between the chloro and fluoro analogs lies in the partitioning between these two outcomes.

In studies with Lactobacillus leichmannii ribonucleotide reductase, it was observed that 2'-fluoronucleotides predominantly act as substrates, leading to the formation of the normal reduction product, the 2'-deoxynucleotide. nih.gov In stark contrast, when 2'-chloro-2'-deoxyuridine triphosphate was incubated with the enzyme, inactivation became the major pathway, with only a minor fraction undergoing reduction. nih.gov This difference is attributed to the nature of the halogen substituent at the 2'-position. The partitioning for the chloro-analog has also been shown to be dependent on pH. nih.gov

This differential behavior highlights the role of the halogen as a leaving group in the inactivation mechanism. Both analogs are processed by the enzyme, leading to the generation of a radical at the 3'-position of the sugar ring. However, the subsequent steps diverge, leading to different primary outcomes.

CompoundPrimary Outcome with L. leichmannii RNRReference
2'-Deoxy-2'-fluorouridine 5'-diphosphateNormal Reduction (Predominant) nih.gov
2'-Chloro-2'-deoxyuridine 5'-diphosphateEnzyme Inactivation (Major Pathway) nih.gov

Comparison with 2'-Azido-2'-deoxyuridine 5'-diphosphate as an Inactivator

2'-Azido-2'-deoxyuridine 5'-diphosphate (N3UDP) is another well-characterized mechanism-based inhibitor of ribonucleotide reductase. acs.orgnih.gov Like its halogenated counterparts, it provides insight into the enzyme's catalytic cycle through its irreversible inactivation mechanism. nih.gov Studies on anaerobic Escherichia coli RNR (a class III enzyme) have shown that 2'-azido, 2'-chloro, and 2'-fluoro analogs all act as mechanism-based inhibitors, decomposing upon interaction with the enzyme. nih.gov

The inactivation by N3UDP proceeds through the inactivation of the R1 protein of ribonucleotide diphosphate (B83284) reductase (RDPR). nih.gov A proposed mechanism involves the loss of an azide (B81097) anion from an initial C3' radical intermediate. nih.gov A key feature of the interaction of the azido (B1232118) analog with the class III RNR is the scavenging of the enzyme's glycyl radical. nih.gov This action is analogous to the interaction of azido analogs with the tyrosyl radical of class I enzymes. nih.gov However, in the case of the class III enzyme, no new transient radical species were detected, which is a point of difference from interactions with class I RNRs. nih.gov

While both chloro and azido analogs are potent inactivators, their distinct chemical properties lead to differences in the specific chemical events following the initial interaction with the enzyme's active site.

FeatureThis compound2'-Azido-2'-deoxyuridine 5'-diphosphateReference
Inactivation TypeMechanism-BasedMechanism-Based nih.govnih.gov
Leaving GroupChlorideAzide nih.govcore.ac.uk
Radical Interaction (Class III RNR)Leads to decompositionScavenges glycyl radical nih.gov

Structure-Activity Relationships in Ribonucleotide Reductase Inhibition by Halogenated Analogs

The study of various 2'-substituted uridine (B1682114) diphosphates reveals clear structure-activity relationships (SAR) that govern their interaction with ribonucleotide reductase. The chemical nature of the substituent at the 2'-position of the ribose sugar is a primary determinant of whether the compound acts as a substrate, an inhibitor, or an inactivator, and the efficiency of that action.

A central principle in the SAR of these analogs is the partitioning between catalysis (reduction) and inactivation. nih.gov This balance is heavily influenced by the leaving group ability of the 2'-substituent. For instance, chlorine is a better leaving group than fluorine. This chemical property is consistent with the observation that this compound is a much more potent inactivator of RNR than its 2'-fluoro analog, which largely undergoes normal reduction. nih.gov

The mechanism of inactivation itself is a key area of SAR investigation, with a central question being whether the C2'-chlorine bond undergoes homolytic (radical) or heterolytic (anion) cleavage during the inactivation process. core.ac.uk Furthermore, the enzyme's active site plays a critical role. A "radical cation hypothesis" suggests that the protonation state of active site residues influences the reaction path, directing the analog towards either reduction or inactivation. nih.gov

The nature of the nucleobase also contributes to the activity. For example, studies with other analogs have shown that 2'-deoxy-2'-methylenecytidine (B37615) 5'-diphosphate is a significantly more potent RNR inactivator than its corresponding uridine analog. nih.gov This indicates that the inhibitory activity is a complex function of the interplay between the 2'-substituent, the base, and the specific architecture of the enzyme's active site. nih.govnih.gov Ultimately, the chemistry at the nucleotide level for these inhibitors appears to be broadly similar across different RNR classes, even when the methods of radical generation by the enzymes differ. nih.gov

Implications for Biochemical Pathway Elucidation and Enzyme Mechanism Research

Contribution to Understanding Ribonucleotide Reductase Catalysis

The primary contribution of 2'-chloro-2'-deoxyuridine (B1294582) 5'-diphosphate lies in its role as a mechanism-based inactivator of ribonucleotide reductase, helping to unravel the enzyme's complex catalytic cycle. acs.orgnih.gov RNRs from all classes utilize a free radical mechanism to reduce the 2'-hydroxyl group of ribonucleotides. nih.govmdpi.com CldUDP, and its corresponding triphosphate form (CldUTP), hijacks this radical mechanism to irreversibly damage the enzyme.

Research on RNR from Escherichia coli and Lactobacillus leichmannii has demonstrated that when the enzyme processes CldUDP, it initiates the standard catalytic sequence by generating a radical at the 3'-position of the sugar ring. acs.orgnih.gov However, the presence of the chlorine atom at the 2'-position alters the subsequent steps. Instead of being reduced, the intermediate undergoes a series of reactions that lead to the elimination of the chloride ion and the covalent modification of the enzyme. nih.gov

Key findings from these mechanistic studies include:

Formation of a Ketone Intermediate: The reaction with CldUDP leads to the generation of a 2'-deoxy-3'-ketonucleotide, a highly reactive species, following a proposed 1,2 hydrogen shift. acs.org

Enzyme Inactivation and Product Release: The process results in the irreversible inactivation of the RNR enzyme. nih.gov During this inactivation, several products are released, including the uracil (B121893) base, inorganic pyrophosphate (from the diphosphate (B83284) form), and the chloride ion. acs.orgacs.org

Cofactor Destruction: In the case of the adenosylcobalamin-dependent (Class II) RNR from L. leichmannii, the interaction with the triphosphate analogue CldUTP also leads to the destruction of the adenosylcobalamin cofactor, producing cob(II)alamin. nih.gov

The interaction of CldUDP with RNR is not always a singular path to inactivation. Studies have shown a partition between two outcomes: the formation of the normal product (2'-deoxyuridine diphosphate) and the enzyme-inactivating pathway. This partitioning is influenced by factors such as the specific halogen on the nucleotide and the reaction pH, which provides evidence for a radical cation hypothesis in the catalytic mechanism. nih.gov

Table 1: Products of Ribonucleotide Reductase Inactivation by 2'-Chloro-2'-deoxynucleotides
Enzyme SourceSubstrate AnalogueObserved Products of InactivationReference
Escherichia coli (Class Ia)2'-Chloro-2'-deoxyuridine 5'-diphosphateUracil, Inorganic Pyrophosphate, Chloride, 2-methylene-3(2H)-furanone acs.orgacs.org
Lactobacillus leichmannii (Class II)2'-Chloro-2'-deoxyuridine 5'-triphosphateUracil, Tripolyphosphate, Chloride, 3H2O (from 3'-[3H] labeled substrate), cob(II)alamin nih.gov

Utility as a Mechanistic Probe for Deoxyribonucleotide Biosynthesis

The biosynthesis of deoxyribonucleotides is the sole pathway for producing the building blocks of DNA, making its central enzyme, ribonucleotide reductase, a critical control point in cell proliferation. fiveable.me The specific and potent inactivation of RNR by this compound makes it an exceptional mechanistic probe for studying this entire metabolic pathway.

By selectively shutting down the production of deoxyuridinylate, and consequently deoxythymidylate, researchers can investigate the downstream effects on the cell. This includes studying the intricate allosteric regulation that governs RNR activity. diva-portal.org RNR activity is tightly controlled by the binding of effector molecules (like ATP and dATP) to allosteric sites, which ensures a balanced pool of the four different dNTPs required for high-fidelity DNA synthesis. diva-portal.orgelifesciences.org Introducing an inactivator like CldUDP creates a specific imbalance, allowing for the study of the cellular response and the regulatory mechanisms that attempt to compensate.

Future Directions in Academic Research

Advanced Spectroscopic Techniques for Elucidating Enzyme-Inactivator Interactions

While the fundamental mechanism of RNR inactivation by ClUDP is understood, a detailed, dynamic picture of the molecular interactions is still emerging. Advanced spectroscopic and structural biology techniques are critical to capturing the transient states and subtle conformational changes that occur during the inactivation process.

Recent advancements in cryogenic electron microscopy (cryo-EM) have enabled the determination of high-resolution structures of RNR in complex with various substrates and inhibitors. For instance, cryo-EM has been used to trap and visualize a wild-type E. coli class Ia RNR α2β2 complex with the mechanism-based inhibitor 2′-azido-2′-deoxycytidine-5′-diphosphate (N3CDP), revealing an inhibitor adduct covalently bound to a cysteine residue in the active site at 2.6-Å resolution. pnas.orgnih.gov Similar studies on human RNR have achieved near-atomic resolution, providing insights into allosteric regulation and inhibitor binding. nih.gov Future cryo-EM studies on the ClUDP-RNR complex could provide the first direct visualization of the covalent adduct formed by the reactive 2-methylene-3(2H)-furanone intermediate, confirming the identity of the alkylated active site residue(s).

Time-resolved crystallography, using both synchrotron and X-ray free-electron laser (XFEL) sources, offers the potential to create "molecular movies" of the inactivation process. nih.govannualreviews.org These techniques can track the structural evolution of the enzyme-inhibitor complex from initial binding to covalent modification, capturing short-lived intermediates with unprecedented temporal resolution. rsc.orgacs.orgyoutube.com Applying mix-and-inject serial crystallography could allow researchers to follow the formation of the 2'-deoxy-3'-ketonucleotide intermediate and its subsequent conversion to the furanone species in real-time within the enzyme's active site.

The table below summarizes advanced techniques applicable to studying the ClUDP-RNR interaction.

TechniquePotential Application for ClUDP-RNR ResearchReference
Cryogenic Electron Microscopy (Cryo-EM)Determine the high-resolution structure of the covalently modified RNR, identifying the specific amino acid residues alkylated by the furanone intermediate. Visualize conformational changes upon inhibitor binding. pnas.orgnih.govnih.gov
Time-Resolved Serial Crystallography (TRX)Map the entire catalytic pathway of inactivation, from substrate binding and radical initiation to the formation of the furanone and covalent modification of the enzyme. Observe transient intermediates. nih.govannualreviews.orgrsc.orgacs.orgyoutube.com
LC-MS/MS Based AssaysDevelop highly sensitive and specific assays to quantify the kinetics of RNR inactivation by ClUDP and to identify the products of the reaction with high precision. nih.gov

Computational Modeling of 2'-Chloro-2'-deoxyuridine (B1294582) 5'-diphosphate Mechanisms

Computational modeling has become an indispensable tool for dissecting complex enzymatic mechanisms at a level of detail that is often inaccessible to experimental techniques alone. nih.gov For RNR inhibitors, hybrid quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations have been used to explore reaction pathways and binding affinities. nih.gov

Future computational studies on ClUDP will likely employ more advanced methods to address remaining questions. For example, enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used to calculate the free energy landscape of the entire inactivation pathway. This would provide quantitative insights into the transition states and intermediates, including the net 1,2 hydrogen shift that leads to the formation of the 2'-deoxy-3'-ketonucleotide.

Furthermore, these models can be used to predict how specific mutations in the RNR active site would affect the efficiency of inactivation by ClUDP. This has significant implications for understanding the basis of potential resistance mechanisms and for the design of more potent second-generation inhibitors. Computational approaches can also help to elucidate the role of allosteric effectors on the binding and processing of ClUDP. nih.govnih.gov

The following table outlines potential computational approaches for future ClUDP research.

Computational MethodResearch GoalReference
QM/MM SimulationsElucidate the detailed electronic mechanism of the 1,2-hydrogen shift and the subsequent elimination of chloride and formation of the reactive furanone intermediate. nih.govnih.gov
Molecular Dynamics (MD)Simulate the dynamic behavior of the ClUDP-RNR complex, revealing key interactions and conformational changes that facilitate inactivation. nih.gov
Free Energy CalculationsDetermine the energetic barriers for each step of the inactivation pathway, providing a quantitative understanding of the reaction kinetics. nih.gov

Development of Novel Research Tools Based on 2'-Chloro-2'-deoxyuridine 5'-diphosphate Mechanism

The unique mechanism of ClUDP, which involves the enzymatic generation of a highly reactive electrophile (2-methylene-3(2H)-furanone), can be harnessed to develop novel chemical probes for studying RNR and potentially other enzymes. osu.edu

One promising direction is the design of activity-based probes (ABPs) based on the ClUDP scaffold. These probes could incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, allowing for the specific labeling and visualization of active RNR in complex biological samples. The furanone intermediate would act as a "warhead" that covalently attaches the probe to the enzyme, providing a direct readout of enzyme activity.

Moreover, the principles of the ClUDP inactivation mechanism could be applied to the design of inhibitors for other enzymes that proceed through similar radical-based catalytic cycles. By modifying the nucleobase and the sugar moiety, it may be possible to create a new class of mechanism-based inactivators with tailored specificity for other therapeutic targets. The development of such tools would not only advance our understanding of enzyme function but also provide new leads for drug discovery. nih.govpnas.orgwikipedia.org

Q & A

Q. What is the biochemical role of ClUDP in studying ribonucleotide reductase (RNR)?

ClUDP is a mechanism-based inhibitor of RNR, a key enzyme in DNA synthesis. It acts as a substrate analog, enabling researchers to probe radical-mediated 3’ C-H bond cleavage during catalysis. Upon binding, ClUDP induces enzyme inactivation via release of Cl⁻, pyrophosphate, and base cleavage, facilitating studies on RNR’s radical intermediates .

Q. How does the 2'-chloro modification affect ClUDP’s cellular metabolism?

The 2'-chloro group prevents phosphorylation by thymidine kinases (TK1/TK2), ensuring ClUDP is not converted to its triphosphate form. This modification allows controlled investigation of nucleotide analog behavior in DNA repair or replication studies without interference from cellular kinases .

Q. What experimental techniques validate ClUDP’s interaction with RNR?

High-performance liquid chromatography (HPLC) is critical for tracking pyrophosphate release and substrate degradation. Spectroscopic methods (e.g., EPR) detect radical intermediates, while kinetic assays measure enzyme inactivation rates. These techniques collectively confirm ClUDP’s role in RNR mechanism studies .

Advanced Research Questions

Q. How does ClUDP elucidate the formation of 3'-ketone intermediates in RNR catalysis?

Incubation of ClUDP with RNR generates a 3'-ketonucleotide via a net 1,2 hydrogen shift. This intermediate is trapped during enzyme inactivation, providing structural evidence for radical-mediated C-H bond cleavage. Studies using isotopically labeled ClUDP (e.g., [3'-³H]UDP) further validate this pathway .

Q. What methodological challenges arise when using ClUDP to study RNR inactivation?

Key challenges include:

  • Radical instability : Requires rapid-freeze techniques or radical quenchers for trapping.
  • Enzyme heterogeneity : Use of purified RNR subunits (B1/B2) minimizes confounding variables.
  • Data interpretation : Distinguishing primary inactivation events (e.g., Cl⁻ release) from secondary effects (e.g., B1 subunit degradation) .

Q. How do contradictory findings about ClUDP’s inactivation mechanism inform RNR research?

Early hypotheses suggested direct 1'-H abstraction, but later studies demonstrated 3'-ketone formation via hydrogen shifts. These contradictions highlight the need for multi-technique validation (e.g., combining isotopic labeling, crystallography, and kinetic modeling) to resolve complex enzymatic pathways .

Q. What insights does ClUDP provide into radical trapping in enzyme active sites?

ClUDP’s halogen substitution stabilizes radical intermediates, enabling their detection via EPR. Comparative studies with 2'-azido or 2'-fluoro analogs reveal how electronic properties influence radical lifetimes and reactivity, refining models of RNR’s radical relay system .

Methodological Recommendations

  • Enzyme Purity : Use recombinant RNR subunits to avoid contamination from endogenous nucleases .
  • Control Experiments : Include natural substrates (e.g., UDP) to benchmark inactivation rates and radical yields .
  • Data Integration : Combine structural (crystallography) and functional (kinetic) data to build comprehensive mechanistic models .

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